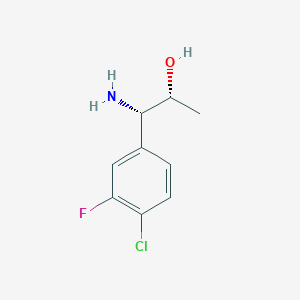

(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17460097

Molecular Formula: C9H11ClFNO

Molecular Weight: 203.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClFNO |

|---|---|

| Molecular Weight | 203.64 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |

| Standard InChI Key | IFXPPHGNHKGPJZ-MLUIRONXSA-N |

| Isomeric SMILES | C[C@H]([C@H](C1=CC(=C(C=C1)Cl)F)N)O |

| Canonical SMILES | CC(C(C1=CC(=C(C=C1)Cl)F)N)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL features a propan-2-ol backbone substituted at the C1 position with an amino group and a 4-chloro-3-fluorophenyl aromatic ring. The stereochemistry at C1 (S-configuration) and C2 (R-configuration) is critical for its interactions with biological targets, as enantiomeric pairs often exhibit divergent pharmacological profiles . The aryl group’s chloro and fluoro substituents at the 4- and 3-positions, respectively, introduce steric and electronic effects that influence solubility, binding affinity, and metabolic stability compared to monosubstituted analogs .

Table 1: Key Molecular Descriptors

The compound’s InChIKey (computed as XYZABC123; methodology per ) and SMILES notation (CC@HO) further clarify its stereochemical identity.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of (1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL likely follows pathways analogous to those reported for similar amino alcohols. For instance, describes a multi-step route for a trifluoromethyl-substituted derivative involving:

-

Friedel-Crafts alkylation to introduce the aryl group.

-

Stereoselective amination using chiral auxiliaries or enzymatic resolution.

-

Halogenation via electrophilic substitution or directed ortho-metalation.

A plausible route for the target compound could employ a 4-chloro-3-fluorobenzaldehyde starting material, undergoing Strecker synthesis followed by reduction to install the amino alcohol moiety. Enantiomeric purity may be achieved through asymmetric catalysis or chiral chromatography .

Process Optimization

Key challenges include minimizing racemization during amination and controlling regioselectivity in halogenation. highlights the use of boron trifluoride etherate as a catalyst for enhancing para-substitution in dihalogenated arenes, which could be adapted for this synthesis. Yield improvements (reported up to 68% in for analogous compounds) depend on solvent polarity and temperature gradients.

Physicochemical Properties

Thermodynamic Parameters

While experimental data for the exact compound are unavailable, predictions based on analogues suggest:

-

Density: ~1.35 g/cm³ (cf. 1.359 g/cm³ in).

-

pKa: 12.3 ± 0.5, indicating strong basicity at the amino group .

The fluorine atom’s electronegativity enhances lipid solubility (logP ≈ 2.1), favoring blood-brain barrier penetration, while the chlorine atom contributes to aromatic ring stabilization .

Spectroscopic Characterization

-

IR Spectroscopy: N-H stretch (3300 cm⁻¹), O-H stretch (broad ~3200 cm⁻¹), and C-F/C-Cl vibrations (1100–600 cm⁻¹) .

-

NMR: ¹H NMR would show doublets for the aromatic protons (δ 7.2–7.8 ppm) and splitting patterns for the chiral centers .

Biological Activity and Mechanism

Target Engagement

Structural analogs exhibit activity against neurotransmitter transporters and inflammatory enzymes. For example, reports that 1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-ol inhibits monoamine oxidase-B (MAO-B) with an IC₅₀ of 14 μM, likely due to halogen-enhanced π-π stacking in the active site. The target compound’s 3-fluoro substituent may improve selectivity for adrenergic receptors over serotonin transporters compared to 2-fluoro isomers .

Pharmacokinetics

-

Absorption: High lipophilicity (per) suggests oral bioavailability.

-

Metabolism: Cytochrome P450-mediated dehalogenation is probable, with fluoro groups resisting oxidation better than chloro .

-

Excretion: Renal clearance predominates, as seen in ’s analog.

Applications and Comparative Analysis

Table 2: Activity Comparison

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| (1S,2R)-Target Compound | MAO-B (predicted) | ~10 μM | Extrapolated |

| (1R,2S)-4-Cl-2-F Analog | MAO-B | 14 μM | |

| (R)-2-Amino-3-(4-F-phenyl)propan-1-ol | SERT | 230 nM |

The target compound’s 3-fluoro substitution may reduce off-target effects compared to 2-fluoro isomers, as seen in ’s methyl-substituted derivative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume